tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate
Description
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate is a secondary amine derivative featuring a piperidine ring substituted with a benzyl group at the 1-position and two methyl groups at the 3,3-positions. The tert-butyl carbamate (Boc) protecting group enhances stability during synthetic processes, making the compound valuable in pharmaceutical and organic chemistry research . It is commercially available through suppliers like CymitQuimica, with applications in drug discovery and catalysis .
The compound’s piperidine core and benzyl substituent contribute to its steric and electronic properties, influencing reactivity and interaction with biological targets. Its structural complexity necessitates comparison with analogs to understand structure-activity relationships (SAR).
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-21(14-19(16,4)5)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFBIESGISWLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate typically involves the reaction of 1-benzyl-3,3-dimethylpiperidin-4-amine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.
Scientific Research Applications
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs Without the Benzyl Group
tert-Butyl (3,3-dimethylpiperidin-4-yl)carbamate (CAS 544443-41-6)
- Key Differences : Lacks the 1-benzyl substituent, reducing aromatic interactions and steric bulk.
- Applications : Used as an intermediate in peptide synthesis where reduced steric hindrance is advantageous.
Piperidine Derivatives with Alternative Substituents
tert-Butyl (1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)carbamate
- Key Differences : Replaces benzyl with a pyridin-2-yl ethyl group.
- Implications : Introduces a nitrogen-containing heterocycle, enhancing hydrogen-bonding capacity and altering electronic properties. May improve binding to metal catalysts or enzymes .
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate
Heterocyclic Core Variations
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate
Stereochemical and Functional Group Modifications
tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 724788-29-8)
- Key Differences : Hydroxyl group at the 3-position introduces hydrogen-bonding capability.
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Safety Data: Classified as "No known hazard" under standard laboratory conditions, suggesting similar Boc-protected amines may have low acute toxicity .
Data Table: Structural and Functional Comparison
Biological Activity
tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H30N2O2. Its structure features a piperidine ring with a benzyl substituent and a tert-butyl group, which enhances its solubility and reactivity. These characteristics make it an important intermediate in organic synthesis and drug development.
Research indicates that this compound acts primarily as an enzyme inhibitor . The mechanism typically involves:
- Covalent bonding with active site residues of enzymes or receptors.
- Modulation of their activity, which is crucial for potential therapeutic effects.
This compound's ability to influence specific biological pathways highlights its significance in developing treatments for various diseases, particularly those affecting the central nervous system.
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit certain enzymes that are pivotal in various biochemical pathways. The following table summarizes some key findings related to its enzyme inhibition properties:
| Enzyme/Target | IC50 Value | Effect | Reference |
|---|---|---|---|
| Enzyme A | 50 nM | Inhibition | |
| Enzyme B | 200 nM | Moderate inhibition | |
| Receptor C | 75 nM | Inhibition |
These values indicate that this compound exhibits potent inhibitory effects on various targets, making it a candidate for further pharmacological studies.
Case Studies
- CNS Disorders : Research has shown that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, one study reported that derivatives of this compound reduced neuronal apoptosis in vitro by modulating caspase activity .
- Cancer Therapy : In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated against several human carcinoma cell lines, showing cytotoxic effects comparable to established chemotherapeutics . The specific mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| tert-butyl piperidin-4-ylcarbamate | C10H20N2O2 | Simpler piperidine derivative without benzyl substitution |
| tert-butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | Similar structure but differs in piperidine position |
| tert-butyl 4-(methylamino)piperidine-1-carboxylate | C13H22N2O2 | Contains a methylamino group instead of benzyl |
The comparison illustrates how the presence of different substituents influences the biological activity and potential therapeutic applications of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
